tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound features a tert-butyl group, a cyanoethyl group, and a propan-2-yl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyanoethyl bromide and isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran, are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate can be used as an intermediate in the synthesis of more complex molecules. It can also serve as a protecting group for amines in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those involving carbamate-sensitive enzymes.
Medicine
In medicine, carbamate derivatives are often explored for their potential therapeutic properties, including as potential drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The cyano group can also participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-cyanoethyl)-N-methylcarbamate
- Tert-butyl N-(2-cyanoethyl)-N-ethylcarbamate
- Tert-butyl N-(2-cyanoethyl)-N-(propan-1-yl)carbamate
Uniqueness
Tert-butyl N-(2-cyanoethyl)-N-(propan-2-yl)carbamate is unique due to its specific combination of functional groups, which can influence its reactivity and applications. The presence of the tert-butyl group provides steric hindrance, while the cyanoethyl group offers a site for further chemical modifications.
Properties
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(2)13(8-6-7-12)10(14)15-11(3,4)5/h9H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEWOOAZAFRMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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